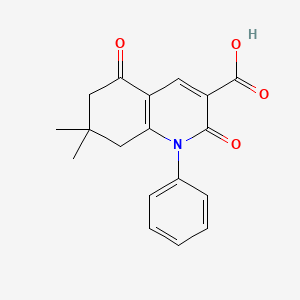

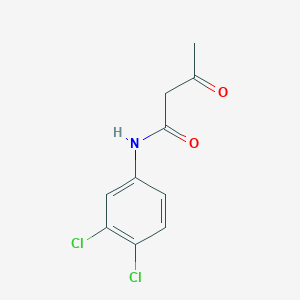

2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester

概要

説明

2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester, also known as Boc-Phe-OMe, is a chemical compound widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents, including ethanol and methanol. Boc-Phe-OMe is a derivative of phenylalanine, an essential amino acid that is found in many proteins.

科学的研究の応用

Diastereoselective Synthesis and Heterocyclic Systems

A study by Uršič et al. (2009) demonstrates the diastereoselective synthesis of complex heterocyclic systems using methyl (Z)-2-(benzoylamino)-3-(dimethylamino)propenoate as a precursor. The research outlines a pathway for creating novel pyrazole and pyrrolo[3,4-c]pyridazine derivatives, showcasing the compound's utility in developing new heterocyclic compounds with potential applications in medicinal chemistry and material science (Uršič et al., 2009).

Conformational Studies

Forgó et al. (2005) investigated the conformations of related propenoic acid derivatives in different solvents using NMR spectroscopy. Although this study focuses on a closely related molecule, it underscores the broader utility of NMR techniques in understanding the conformational dynamics of propenoic acid derivatives in solution, which is crucial for their application in synthesis and material development (Forgó et al., 2005).

Regioselective Synthesis and Mass Spectral Studies

Xu et al. (2000) presented a regioselective synthesis approach for succinic acid 4-methyl/isopropyl esters, analyzing their electron impact mass spectral fragmentation. While focusing on a different ester, this research highlights the importance of regioselective synthesis techniques and mass spectrometry in characterizing and developing ester derivatives for various scientific applications (Xu et al., 2000).

Thermodynamic Parameters in Chiral Separation

A study on the enantioseparation of 2-Benzoylamino-3-phenyl-propionic acid methyl ester by Weng Wen (2005) explored the influence of mobile phase composition on thermodynamic parameters using a chiral stationary phase derived from L-tartaric acid. This research demonstrates the compound's application in chiral separation technologies, which are vital for pharmaceutical research and development (Weng Wen, 2005).

Synthetic Transformations and Material Science

The research by Trejo-Machin et al. (2017) on the use of phloretic acid for the elaboration of polybenzoxazine highlights the utility of propenoic acid derivatives in material science, particularly in enhancing the reactivity of molecules for the development of new materials. Although it focuses on a different chemical, this study illustrates the broader relevance of propenoic acid derivatives in creating advanced materials with enhanced properties (Trejo-Machin et al., 2017).

作用機序

Target of Action

It’s worth noting that similar compounds have been found to interact with various enzymes and proteins .

Mode of Action

It has been observed that similar compounds can undergo dynamic kinetic asymmetric transformation, which suggests that they may interact with their targets in a similar manner .

Biochemical Pathways

Compounds with similar structures have been found to influence various metabolic pathways .

Result of Action

Similar compounds have been found to have significant effects on cellular processes .

Action Environment

The action, efficacy, and stability of methyl 3-anilino-2-benzamidoprop-2-enoate can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific characteristics of the biological system in which the compound is present .

特性

IUPAC Name |

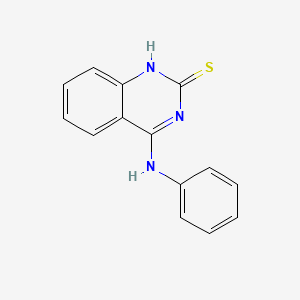

methyl 3-anilino-2-benzamidoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-22-17(21)15(12-18-14-10-6-3-7-11-14)19-16(20)13-8-4-2-5-9-13/h2-12,18H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWILQLPXJKENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CNC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363028 | |

| Record name | 2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester | |

CAS RN |

102025-82-1 | |

| Record name | 2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1347671.png)

![4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid](/img/structure/B1347678.png)